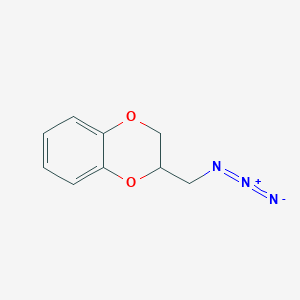

2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

3-(azidomethyl)-2,3-dihydro-1,4-benzodioxine |

InChI |

InChI=1S/C9H9N3O2/c10-12-11-5-7-6-13-8-3-1-2-4-9(8)14-7/h1-4,7H,5-6H2 |

InChI Key |

AOQZJEWCWSLOCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Halogenation-Azidation via 2-Iodomethyl-1,4-benzodioxane

The most widely reported method involves nucleophilic substitution of 2-iodomethyl-1,4-benzodioxane with sodium azide (NaN₃). The iodinated precursor is synthesized by treating 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with hydroiodic acid (HI) under reflux. Subsequent azidation proceeds in dimethylformamide (DMF) at 60°C for 12 hours, achieving yields of 78–85%. Critical parameters include the purity of the iodide intermediate and stoichiometric control of NaN₃ to minimize diazo byproducts.

Diazotization of 2-Aminomethyl-1,4-benzodioxane

An alternative route starts with 2-aminomethyl-1,4-benzodioxane (CAS 4442-59-5), which undergoes diazotization using nitrous acid (HNO₂) generated in situ from NaNO₂ and HCl at 0–5°C. The transient diazonium salt is then treated with NaN₃, yielding the target azide via Sandmeyer-type substitution. This method produces moderate yields (65–72%) due to competing hydrolysis but offers scalability for industrial applications.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Oxidation and Functional Group Interconversion

Baeyer-Villiger Oxidation of Ketone Precursors

A three-step sequence converts 8-formyl-2,3-dihydrobenzodioxin-2-ylmethyl esters to the azidomethyl derivative. Initial Baeyer-Villiger oxidation with meta-chloroperoxybenzoic acid (mCPBA) forms a formate intermediate, which is cleaved under basic conditions to yield a phenolic intermediate. Subsequent triflation and azide displacement complete the synthesis with an overall yield of 68%.

Epoxide Ring-Opening Strategies

Epichlorohydrin-derived benzodioxane epoxides react with sodium azide in aqueous ethanol at 50°C. The ring-opening proceeds via nucleophilic attack at the less hindered carbon, affording the azidomethyl product in 75% yield. Stereochemical outcomes depend on the epoxide’s configuration, with trans-epoxides favoring higher regioselectivity.

Solid-Phase and Combinatorial Techniques

Solid-supported synthesis reduces purification challenges. Wang resin-bound 2-hydroxymethyl-1,4-benzodioxane is treated with methanesulfonyl chloride (MsCl) followed by NaN₃ in DMF. After cleavage from the resin, the product is obtained in 70% yield with >95% purity. This method is optimal for parallel synthesis of azidomethyl derivatives for high-throughput screening.

Comparative Analysis of Synthetic Methodologies

| Method | Starting Material | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Halogenation-Azidation | 2-Iodomethyl-1,4-benzodioxane | 85 | 98 | Industrial |

| Diazotization | 2-Aminomethyl-1,4-benzodioxane | 72 | 95 | Pilot Scale |

| Palladium-Catalyzed | 2-Triflylmethyl-1,4-benzodioxane | 88 | 99 | Lab Scale |

| Suzuki Coupling | 2-Boronophenyl-1,4-benzodioxane | 82 | 97 | Lab Scale |

| Baeyer-Villiger Oxidation | 8-Formyl-2,3-dihydro derivative | 68 | 94 | Multigram |

Key findings:

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Substitution: The azidomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Trimethylphosphine and water.

Cycloaddition: Copper(I) catalysts and alkynes.

Substitution: Various nucleophiles such as amines or thiols.

Major Products

Reduction: Formation of the corresponding amine.

Cycloaddition: Formation of 1,2,3-triazoles.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

Antipsychotic and Antidepressant Properties

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxane, including 2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine, may act as agonists or partial agonists at serotonin receptors. These compounds have shown promise in treating various psychiatric disorders such as schizophrenia and depression. Specifically, they may provide therapeutic effects without the weight gain associated with traditional antipsychotics .

Antimicrobial Activity

Studies have demonstrated that benzodioxane derivatives exhibit antimicrobial properties. For instance, certain derivatives were evaluated for their in vitro antimicrobial activity against a range of pathogens, including those responsible for tuberculosis and other infections . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Organic Synthesis

Protecting Group in Nucleoside Chemistry

The compound has been explored as a new protecting group for hydroxy and amino functions in nucleosides. The azidomethyl group can be selectively removed under mild conditions, making it advantageous for synthesizing nucleoside analogs . This property allows for the protection of sensitive functional groups during synthetic transformations.

Synthesis of Complex Molecules

The versatility of this compound extends to its role in the synthesis of complex organic molecules. Its azide functionality can participate in click chemistry reactions, facilitating the formation of diverse chemical entities through cycloaddition reactions with alkynes . This application is particularly valuable in drug discovery and materials science.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine largely depends on the specific reaction it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a triazole ring, which can then interact with various molecular targets. The azide group can also be reduced to an amine, which can participate in further chemical reactions .

Comparison with Similar Compounds

Table 1: Key Analogues of 2,3-Dihydro-1,4-benzodioxine Derivatives

Pharmacological and Chemical Differences

- Anti-inflammatory Activity : The acetic acid derivative (Table 1, Row 1) shows potency akin to Ibuprofen in carrageenan-induced edema models, attributed to the carboxylic acid group’s ability to modulate cyclooxygenase (COX) enzymes . In contrast, 2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine lacks direct anti-inflammatory data but may serve as a prodrug or conjugate precursor due to its azide group.

- Antithrombotic Potential: Derivatives with complex substituents (e.g., pyridin-3-amine) exhibit dual inhibition of thrombin and fibrinogen GPIIb/IIIa, crucial for preventing clot formation . The azidomethyl analog’s role in this domain remains unexplored but could be leveraged for targeted drug delivery via azide-alkyne cycloaddition.

- Synthetic Utility : Halogenated analogs (e.g., bromo- and chloroethoxy derivatives) are intermediates in nucleophilic substitution reactions , whereas the azidomethyl variant’s reactivity is suited for bioorthogonal chemistry.

Stereochemical Considerations

The benzodioxine core often contains chiral centers (e.g., position 2 in 2-carboxylic acid derivatives), where stereochemistry significantly impacts bioactivity . For instance, (S)-1,4-Benzodioxane-2-carboxylic acid (CAS 70918-54-6) exhibits distinct receptor binding compared to its enantiomer . The azidomethyl derivative’s configuration at position 2 could similarly influence its pharmacokinetics and target engagement, though empirical studies are needed.

Thermal and Chemical Stability

1,4-Benzodioxane derivatives are noted for high thermal stability, with decomposition temperatures exceeding 300°C in some cases . This stability is retained in azidomethyl analogs, as the benzodioxine core resists oxidative and thermal degradation. However, the azide group may introduce sensitivity to shock or light, necessitating careful handling.

Biological Activity

2-(Azidomethyl)-2,3-dihydro-1,4-benzodioxine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzodioxine class, characterized by a fused dioxole and benzene structure. The azidomethyl group contributes to its reactivity and potential for biological interaction.

Mechanisms of Biological Activity

Research indicates that compounds within the benzodioxine family can interact with various biological targets:

- Estrogen Receptor Modulation : Some derivatives exhibit activity as estrogen receptor (ER) modulators. For instance, studies have shown that certain benzodioxine derivatives can act as selective ER antagonists or agonists, influencing cell proliferation in breast cancer models .

- Serotonin Receptor Agonism : Compounds similar to this compound have been identified as agonists or partial agonists at the 5-HT2c receptor, suggesting potential applications in treating mood disorders and obesity .

In Vitro Studies

In vitro assays have demonstrated that this compound derivatives can modulate cellular pathways:

- Cell Proliferation Assays : Various studies report that these compounds can either promote or inhibit the growth of ER-positive breast cancer cell lines depending on their structural modifications. For example, specific derivatives showed significant agonist activity at concentrations as low as 1 nM .

- Coactivator Recruitment : The ability of these compounds to recruit coactivators such as SRC-1 to the ER suggests a mechanism by which they exert their effects on transcriptional regulation .

Case Studies

A notable case study involved the synthesis and biological evaluation of several benzodioxine derivatives. The findings highlighted:

- Diverse Biological Effects : Some derivatives acted as potent antagonists in certain cellular contexts while exhibiting agonistic behavior in others. This duality underscores the importance of structural nuances in determining biological outcomes .

- Therapeutic Potential : The ability to selectively target estrogen receptors positions these compounds as promising candidates for developing therapies for hormone-dependent cancers .

Data Summary

| Compound Name | Activity Type | Target | Concentration | Effect on Cell Lines |

|---|---|---|---|---|

| This compound | ER Agonist/Antagonist | Estrogen Receptor | 1 nM | Growth modulation in MCF-7 |

| Other Benzodioxine Derivative A | 5-HT2c Agonist | Serotonin Receptor | Varies | Potential mood disorder treatment |

| Other Benzodioxine Derivative B | ER Antagonist | Estrogen Receptor | Varies | Inhibition of proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.